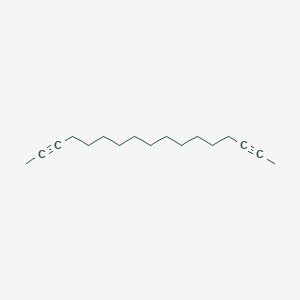
2,15-Heptadecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,15-Heptadecadiyne is a chemical compound with the molecular formula C17H26. It is characterized by the presence of two triple bonds located at the 2nd and 15th positions of the heptadecane chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,15-Heptadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction can be represented as follows:
2R−C≡C−HCu(I),O2R−C≡C−C≡C−R
In this reaction, the terminal alkynes are coupled to form a diacetylene compound.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and efficient methods, such as catalytic processes that utilize palladium or nickel catalysts. These methods often provide higher yields and are more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,15-Heptadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Organolithium reagents or Grignard reagents (RMgX) can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
2,15-Heptadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving alkynes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,15-Heptadecadiyne involves its ability to interact with various molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
1,8-Heptadecadiyne: Another diacetylene compound with triple bonds at the 1st and 8th positions.
2,4-Hexadiyne: A shorter diacetylene with triple bonds at the 2nd and 4th positions.
1,3-Butadiyne: The simplest diacetylene with triple bonds at the 1st and 3rd positions.
Uniqueness: 2,15-Heptadecadiyne is unique due to the positioning of its triple bonds, which imparts distinct chemical reactivity and properties. Its longer carbon chain also provides different physical properties compared to shorter diacetylenes.
Propriétés
Numéro CAS |
651326-33-9 |
|---|---|
Formule moléculaire |
C17H28 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
heptadeca-2,15-diyne |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h7-17H2,1-2H3 |
Clé InChI |
LDBKHRMYGMYUFZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCCCCCCCCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


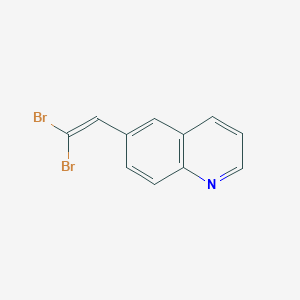
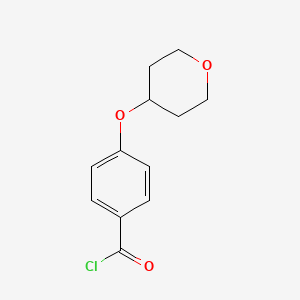
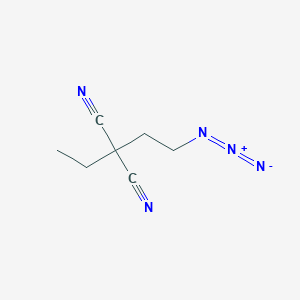
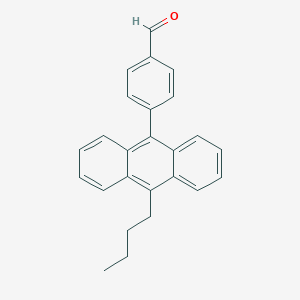
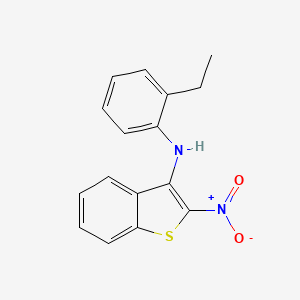
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
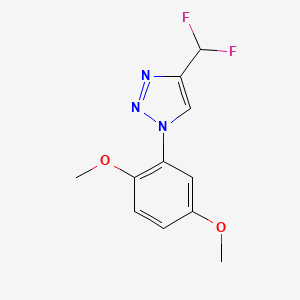
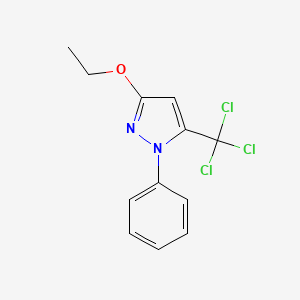
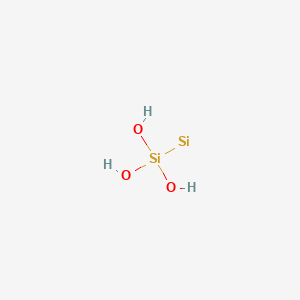
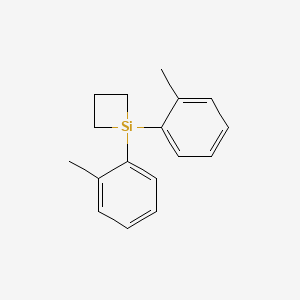
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
